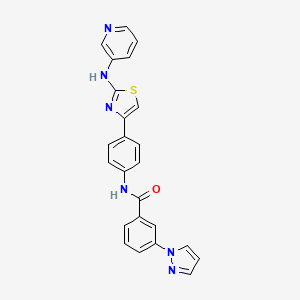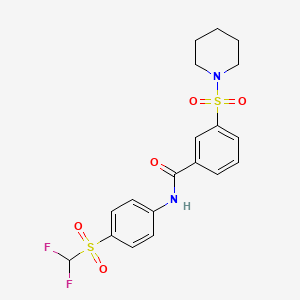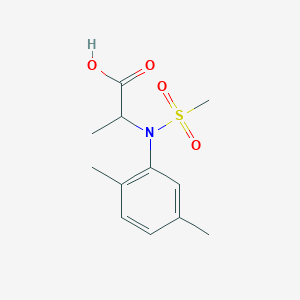
N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine is a useful research compound. Its molecular formula is C12H17NO4S and its molecular weight is 271.33. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
N-(2,5-Dimethylphenyl)-N-(methylsulfonyl)alanine has been studied in the context of chemical synthesis and reactions. Researchers have explored the synthesis and cyclizations of similar compounds, such as N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines, revealing the potential for creating diverse chemical structures (Vaickelionienė, Mickevičius, & Mikulskiene, 2005). Additionally, the lipase-catalyzed reaction of methyl N-(2,6-dimethylphenyl) alanine demonstrates the potential for enzymatic methods in producing specific molecular forms of similar compounds (Hong, 2007).
Environmental Applications
The photocatalytic decomposition of Metalaxyl, a compound structurally related to this compound, in aqueous suspensions containing TiO2 has been investigated, highlighting the potential for environmental applications like water purification (Topalov, Molnár-Gábor, & Csanádi, 1999).
Pharmaceutical and Biomedical Research
In the pharmaceutical and biomedical fields, research has shown that the N-(2,3-dimethylphenyl) aminosulfonylphenyl moiety is essential for antiproliferative activity in certain compounds, indicating the potential relevance of this compound in this area (Schlitzer & Dahse, 2000).
Material Science and Adhesives
This compound may also be relevant in the field of material science, specifically in adhesive bonding. Studies have shown that substituents in similar aromatic amines can influence their chemical and physical characteristics, impacting their performance in adhesive protocols (Bowen, Bennett, Groh, Farahani, & Eichmiller, 1996).
Eigenschaften
IUPAC Name |
2-(2,5-dimethyl-N-methylsulfonylanilino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-8-5-6-9(2)11(7-8)13(18(4,16)17)10(3)12(14)15/h5-7,10H,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJMDMIADHZPOT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(C(C)C(=O)O)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 3-{[(6-benzyl-1-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]methyl}-4-methoxybenzoate](/img/structure/B2361358.png)
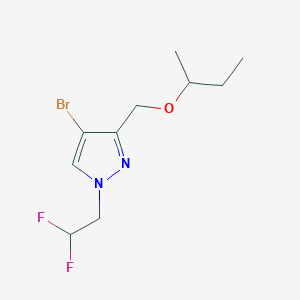
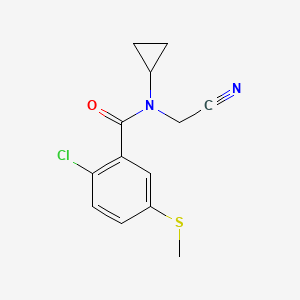
![Ethyl 4-[(6,7-dimethoxyquinazolin-4-yl)amino]benzoate](/img/structure/B2361362.png)
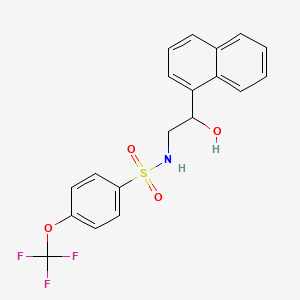
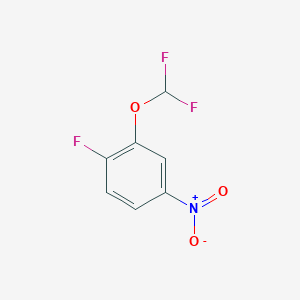
![2-[4-(3,4-Dimethoxyphenyl)-3-(trifluoromethyl)-1,2-oxazol-5-yl]-5-methoxyphenol](/img/structure/B2361366.png)
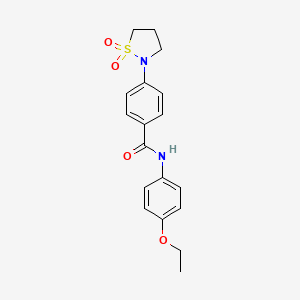
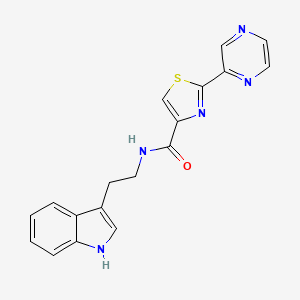
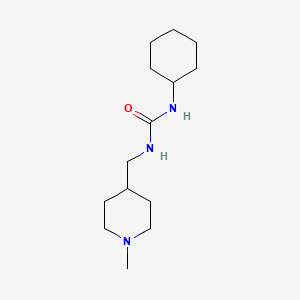
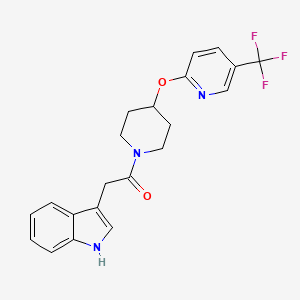
![Ethyl 5-[(2-methoxyacetyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2361375.png)
